

In-Depth Technical Guide to Dibutylammonium Acetate (CAS 19070-91-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutylamine Acetate*

Cat. No.: *B8814313*

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Dibutylammonium acetate (DBAA) is an ion-pairing agent with the CAS Registry Number 19070-91-8. It is an organic salt formed from the neutralization reaction between the Brønsted-Lowry base dibutylamine and the Brønsted-Lowry acid acetic acid.[1] This compound is primarily utilized in analytical and organic chemistry, most notably as a mobile phase additive in ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) for the separation of polar and ionic analytes.[2]

Chemical Identity

Identifier	Value
CAS Number	19070-91-8
IUPAC Name	dibutylazanium;acetate
Molecular Formula	C ₁₀ H ₂₃ NO ₂
Molecular Weight	189.30 g/mol [3]
Canonical SMILES	CCCC[NH2+].CCCC(=O)[O-].[3]
InChI Key	MQFIKAWTCOXAAY-UHFFFAOYSA-N[3]

Synonyms

- **Dibutylamine acetate**[\[4\]](#)
- Di-n-butylammonium acetate[\[4\]](#)
- IPC-DBAA[\[4\]](#)
- Di-n-butylamine acetate[\[4\]](#)
- **Dibutylamine acetate** concentrate[\[4\]](#)
- Dibutylammonium acetate concentrate[\[4\]](#)

Physicochemical Properties

Dibutylammonium acetate typically appears as a colorless to pale yellow liquid or a solid, depending on the ambient temperature and purity.[\[4\]](#) It is known for its solubility in polar solvents such as water and alcohols.[\[4\]](#)

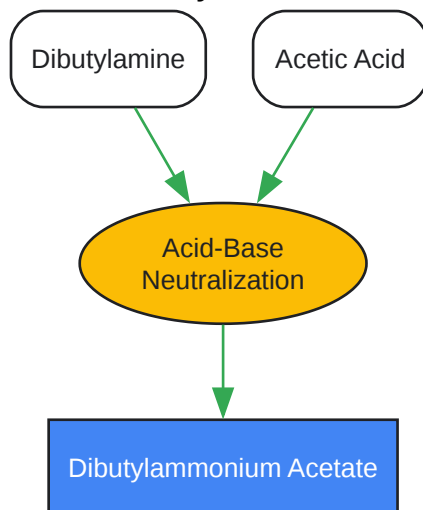
Property	Value	Source(s)
Physical State	Colorless to pale yellow liquid or solid	[4]
Solubility	Soluble in water and alcohols	[4]
Storage Temperature	2-8 °C	[5]

Note: Specific quantitative data for melting point, boiling point, and density are not consistently reported across publicly available sources.

Synthesis

Synthesis Workflow

Synthesis of Dibutylammonium Acetate



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Caption: Synthesis of Dibutylammonium Acetate via Acid-Base Neutralization.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method for the synthesis of dibutylammonium acetate.

Materials:

- Dibutylamine (0.69 moles)
- Acetic acid (0.69 moles)
- Twelve-liter Morton flask
- Stirrer
- Thermometer
- Reflux condenser
- Heating mantle
- Addition funnel

Procedure:

- To a twelve-liter Morton flask equipped with a stirrer, thermometer, reflux condenser, heating mantle, and addition funnel, add 89 grams (0.69 moles) of dibutylamine.
- Slowly add 42 grams (0.69 moles) of acetic acid to the flask. The temperature of the reaction mixture will rise to approximately 50°C due to the exothermic salt formation.
- Allow the reaction mixture to cool to 38°C.
- The product, dibutylammonium acetate, is formed in this step. For subsequent reactions as described in the source, formaldehyde is added. For isolation of pure dibutylammonium acetate, standard purification techniques such as recrystallization or distillation under reduced pressure would be employed, though specific parameters are not detailed in the initial source.

Applications in Research and Development

The primary application of dibutylammonium acetate is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (IP-RP-HPLC), particularly for the analysis of polar and anionic compounds.

Mechanism of Action in IP-RP-HPLC

In IP-RP-HPLC, the hydrophobic stationary phase offers little retention for highly polar analytes. The addition of an ion-pairing agent like DBAA to the mobile phase modifies the system to enhance the retention of these analytes. The dibutylammonium cation, with its hydrophobic butyl chains, adsorbs onto the stationary phase, creating a positively charged surface. This allows for the retention of anionic analytes, such as the phosphate backbone of oligonucleotides and nucleotides, through electrostatic interactions. The separation is then achieved by eluting with a gradient of an organic solvent.^{[1][2]}

Experimental Protocol: Analysis of Oligonucleotides using IP-RP-HPLC

This protocol provides a general framework for the analysis of oligonucleotides using DBAA as an ion-pairing reagent.

Materials and Equipment:

- High-performance liquid chromatograph (HPLC) with a UV detector
- Reversed-phase C18 column
- Dibutylammonium acetate (DBAA)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Acetic acid
- Oligonucleotide standards or samples

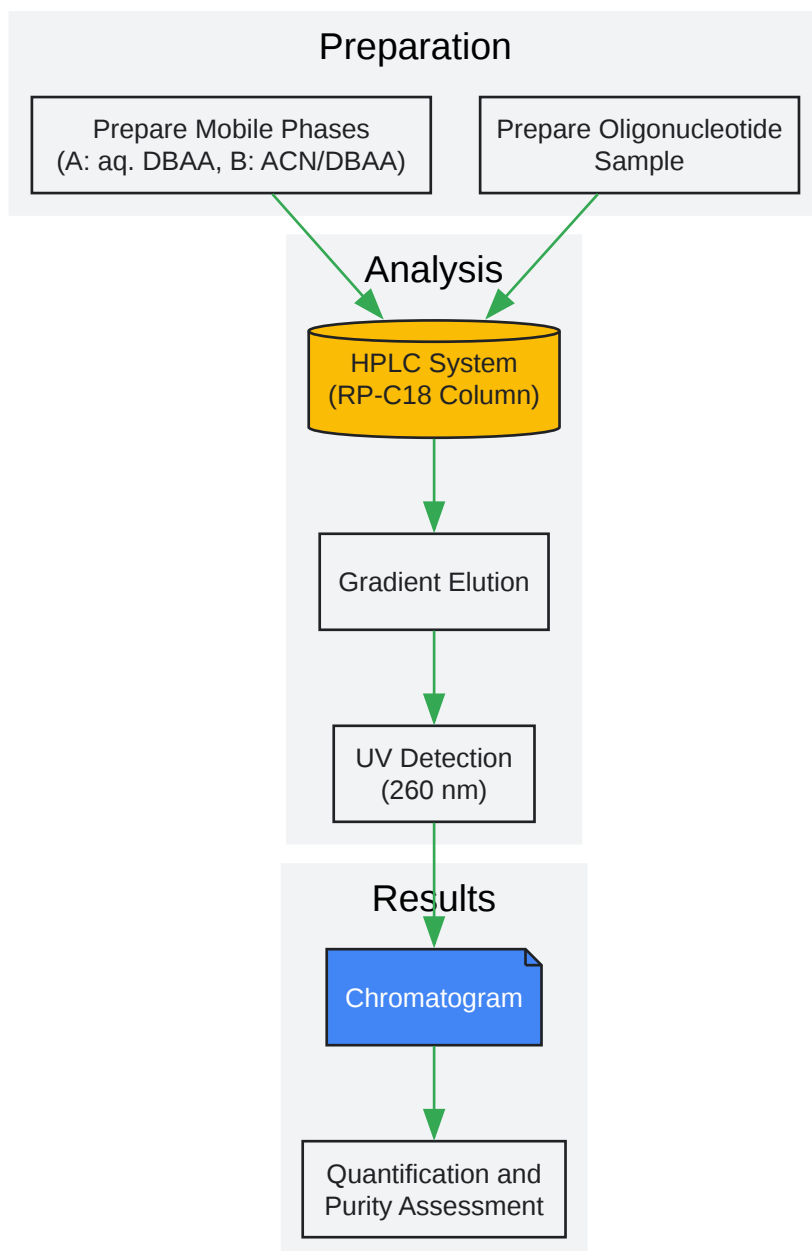
Procedure:

- Mobile Phase Preparation:
 - Prepare a stock solution of the ion-pairing agent. For example, a 100 mM DBAA solution. [\[1\]](#)
 - Mobile Phase A: Prepare an aqueous solution of the ion-pairing agent (e.g., 100 mM DBAA in water), adjusted to a specific pH (e.g., pH 7) with acetic acid. [\[1\]](#)
 - Mobile Phase B: Prepare a solution of the ion-pairing agent in an organic solvent (e.g., 100 mM DBAA in acetonitrile). [\[1\]](#)
- Chromatographic Conditions:
 - Column: A suitable reversed-phase column (e.g., Agilent AdvanceBio oligonucleotide column). [\[1\]](#)
 - Flow Rate: Typically in the range of 0.2 mL/min. [\[2\]](#)
 - Detection: UV absorbance at 260 nm. [\[2\]](#)
 - Injection Volume: 5 μ L. [\[2\]](#)

- Gradient: An optimized gradient is crucial for separation. A starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B. For instance, for a 100 mM DBAA system, a gradient of 26% to 46% Mobile Phase B over 19 minutes has been used for the separation of a 40 nt ssDNA standard.^[1]
- Sample Preparation:
 - Dissolve oligonucleotide samples in an appropriate buffer or water to a known concentration.
- Analysis:
 - Equilibrate the column with the initial mobile phase composition.
 - Inject the sample and run the gradient program.
 - Monitor the elution of the oligonucleotides by UV absorbance at 260 nm.

Workflow for Oligonucleotide Analysis

IP-RP-HPLC Workflow for Oligonucleotide Analysis



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Caption: Workflow for the analysis of oligonucleotides using IP-RP-HPLC with DBAA.

Safety and Handling

Dibutylammonium acetate is considered to have moderate toxicity, and appropriate safety precautions should be taken during its handling and use.[4]

- Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[4]
- Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

Conclusion

Dibutylammonium acetate is a valuable tool for researchers and scientists, particularly in the field of bioanalysis and drug development, where the separation and quantification of polar and ionic molecules are critical. Its role as an ion-pairing agent in IP-RP-HPLC enables the effective analysis of oligonucleotides, nucleotides, and other polar metabolites. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols to aid in its practical implementation in the laboratory.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Dibutylammonium Acetate (CAS 19070-91-8)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8814313#cas-number-19070-91-8-chemical-information\]](https://www.benchchem.com/product/b8814313#cas-number-19070-91-8-chemical-information)

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